![molecular formula C12H16N2O4 B183694 {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid CAS No. 1022919-08-9](/img/structure/B183694.png)
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid is a synthetic organic compound with the molecular formula C({12})H({16})N({2})O({4}) It features a piperazine ring substituted with a 5-methyl-2-furyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 5-Methyl-2-Furyl Group: This step involves the alkylation of the piperazine ring with 5-methyl-2-furylmethyl halide in the presence of a base such as potassium carbonate.
Oxidation to Form the Ketone: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The furan ring and the piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized furans, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazines and furans.
Scientific Research Applications
Chemistry
In chemistry, {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
{1-[(2-Furyl)methyl]-3-oxo-2-piperazinyl}acetic acid: Similar structure but lacks the methyl group on the furan ring.
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness
The presence of the 5-methyl-2-furyl group and the acetic acid moiety in {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid provides unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Biological Activity
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid, with the chemical formula C12H16N2O4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its role in various pharmaceutical agents. The presence of a 5-methyl-2-furyl group contributes to its unique properties and potential biological activities.
Antibacterial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties. The structure of this compound suggests it may share similar activities.
- Mechanism of Action :
- Piperazine derivatives often act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis. The specific interactions of this compound with bacterial targets are still under investigation.
- Case Studies :
Antifungal Activity
The antifungal properties of piperazine compounds have also been documented.
- In Vitro Studies :
Table 1: Biological Activity of Piperazine Derivatives
Compound Name | MIC (mg/mL) | Target Organism | Activity Type |
---|---|---|---|
Compound A (similar structure) | 0.0039 | Staphylococcus aureus | Antibacterial |
Compound B | 0.0048 | Candida albicans | Antifungal |
This compound | TBD | TBD | TBD |
Pharmacological Implications
The potential pharmacological implications of this compound are significant:
-
Therapeutic Applications :
- Given its antibacterial and antifungal activities, this compound may be explored for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
-
Further Research :
- Continued research is necessary to elucidate the exact mechanisms of action, optimal dosages, and potential side effects associated with this compound.
Properties
IUPAC Name |
2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNUTYXPWKUFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNC(=O)C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388177 |
Source
|
Record name | {1-[(5-Methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022919-08-9 |
Source
|
Record name | {1-[(5-Methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.